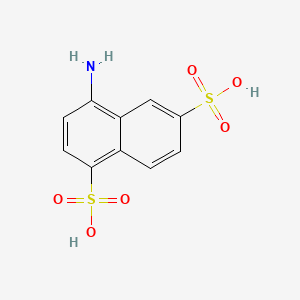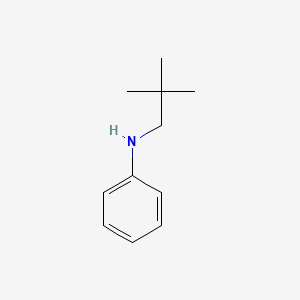
4-aminonaphthalene-1,6-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-aminonaphthalene-1,6-disulfonic acid, also known as 4-Amino-1,6-naphthalenedisulfonic acid, is an organic compound with the molecular formula C10H9NO6S2 and a molecular weight of 303.31 g/mol . This compound is characterized by its crystalline structure and solubility in water, making it a significant chemical in various industrial and research applications .
Métodos De Preparación
4-aminonaphthalene-1,6-disulfonic acid is typically synthesized through the sulfonation of 1-naphthylamine-7-sulfonic acid using oleum . The process involves adding oleum to 1-naphthylamine-7-sulfonic acid at temperatures ranging from 10 to 70 degrees Celsius . The sulfonation mixture is then introduced into water, and the desired product is isolated . This method is widely used in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
4-aminonaphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-naphthylamine-4,7-disulfonic acid into other amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include sulfuric acid, oleum, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-aminonaphthalene-1,6-disulfonic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-aminonaphthalene-1,6-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-aminonaphthalene-1,6-disulfonic acid can be compared with other similar compounds, such as:
1-Naphthylamine-7-sulfonic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Naphthylamine-4,8-disulfonic acid: Another related compound with similar sulfonic acid groups, but differing in the position of these groups on the naphthalene ring.
7-Amino-1,3-naphthalenedisulfonic acid: This compound also contains sulfonic acid groups and is used in similar applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry .
Propiedades
Número CAS |
85-75-6 |
|---|---|
Fórmula molecular |
C10H9NO6S2 |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
4-aminonaphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C10H9NO6S2/c11-9-3-4-10(19(15,16)17)7-2-1-6(5-8(7)9)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
Clave InChI |
QUFFRITXLMVPMV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)S(=O)(=O)O |
SMILES canónico |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)S(=O)(=O)O |
Key on ui other cas no. |
85-75-6 |
Solubilidad |
0.02 M |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)





![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1606156.png)
![Ethanone, 1-[4-(1-methylethenyl)phenyl]-](/img/structure/B1606157.png)
![[1,2,5]Oxadiazolo[3,4-f]cinnoline](/img/structure/B1606158.png)


![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1606161.png)


